molecular formula C8H10ClNO2 B1194742 4-Chloro-2,5-dimethoxyaniline CAS No. 6358-64-1

4-Chloro-2,5-dimethoxyaniline

Cat. No.: B1194742
CAS No.: 6358-64-1
M. Wt: 187.62 g/mol
InChI Key: YGUFQYGSBVXPMC-UHFFFAOYSA-N
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Description

4-Chloro-2,5-dimethoxyaniline is an organic compound with the molecular formula C8H10ClNO2. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by chlorine and methoxy groups. This compound is known for its applications in various chemical syntheses and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-chloro-2,5-dimethoxyaniline involves the chlorination of 2,5-dimethoxyaniline. The reaction typically uses copper chloride as a catalyst and hydrochloric acid as a solvent.

Another method involves the catalytic reduction of 4-chloro-2,5-dimethoxynitrobenzene using hydrogen in the presence of a platinum on carbon catalyst. This reaction is conducted at elevated temperatures and pressures in an aromatic solvent such as xylene .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination processes using similar reaction conditions as described above. The use of continuous flow reactors and advanced purification techniques ensures high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2,5-dimethoxyaniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Electrophilic substitution reactions, such as halogenation and nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a platinum on carbon catalyst.

    Substitution: Chlorine gas for chlorination, nitric acid for nitration.

Major Products

Scientific Research Applications

4-Chloro-2,5-dimethoxyaniline is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-chloro-2,5-dimethoxyaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of certain enzymatic pathways, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2,5-dimethoxyaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both chlorine and methoxy groups on the benzene ring influences its reactivity and makes it a valuable intermediate in various chemical syntheses .

Properties

IUPAC Name

4-chloro-2,5-dimethoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO2/c1-11-7-4-6(10)8(12-2)3-5(7)9/h3-4H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGUFQYGSBVXPMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1N)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9040718
Record name 2,5-Dimethoxy-4-chloroaniline
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Molecular Weight

187.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6358-64-1
Record name 4-Chloro-2,5-dimethoxyaniline
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Record name 2,5-Dimethoxy-4-chloroaniline
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Record name 4-Chloro-2,5-dimethoxyaniline
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Record name Benzenamine, 4-chloro-2,5-dimethoxy-
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Record name 2,5-Dimethoxy-4-chloroaniline
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Record name 4-chloro-2,5-dimethoxyaniline
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Record name 2,5-DIMETHOXY-4-CHLOROANILINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the solubility characteristics of 4-Chloro-2,5-dimethoxyaniline?

A: this compound (CDMA) exhibits temperature-dependent solubility. Research indicates its solubility increases with rising temperatures in various solvents, including pure solvents like methanol, ethanol, xylene, and toluene, as well as binary solvent mixtures like methanol-water and ethanol-water. [, ] This behavior is consistent with the general principle of increased solubility with increasing temperature for most solid solutes. The solubility in binary mixtures also varies depending on the composition of the mixture, with higher methanol or ethanol content generally leading to increased CDMA solubility. []

Q2: How is the solubility of this compound modeled in different solvents?

A: Researchers have successfully employed thermodynamic models to correlate experimental solubility data of CDMA. For binary solvent mixtures like methanol-water and ethanol-water, the Wilson and NRTL models demonstrate good agreement with experimental findings. [] In pure organic solvents, the Wilson, NRTL, modified Apelblat, and λh models effectively describe the solubility behavior of CDMA. [] These models help predict CDMA solubility under various conditions, crucial for optimizing processes like crystallization and purification.

Q3: Beyond solubility, how else has this compound been investigated as an adsorbate?

A: Studies have explored the adsorption behavior of CDMA onto activated pine-sawdust pyrolytic char (APC). Results show that APC effectively removes CDMA from solutions, with the adsorption capacity influenced by factors like pH and adsorbent dose. [] The maximum adsorption capacity reached 134 mg g−1 under specific conditions (pH 10, 0.005 g adsorbent dose, 180 min contact time, 80 mg L−1 initial concentration at 303 K). [] This finding suggests potential applications of APC in wastewater treatment for removing CDMA and similar compounds.

Q4: What synthetic routes are available for producing this compound?

A: A primary method for synthesizing CDMA involves the catalytic reduction of 4-chloro-2,5-dimethoxynitrobenzene. This reduction typically employs hydrogen gas under specific conditions, including temperatures between 80-110°C and atmospheric pressure. [] The reaction occurs in an aromatic solvent like xylene, facilitated by a modified platinum-on-carbon catalyst. [] Adding compounds to adjust the pH and incorporating aliphatic amines can further enhance the yield and purity of CDMA. []

Q5: What are the potential applications of this compound?

A: CDMA serves as a valuable intermediate in synthesizing various organic dyes and pigments. [, ] Its specific chemical structure makes it a suitable precursor for introducing desired functionalities and properties into these colorants. Furthermore, research suggests potential applications in other fields, including wastewater treatment using activated char adsorption. []

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